1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride
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Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms makes it highly electronegative and chemically stable. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride typically involves the following steps:
Starting Material: The process begins with hexafluoropropylene, which is converted to hexafluoroacetone.
Hydrogenation: Hexafluoroacetone is then hydrogenated to produce 1,1,1,3,3,3-Hexafluoropropan-2-ol.
Amination: The alcohol is then subjected to amination to form 1,1,1,3,3,3-Hexafluoropropan-2-amine.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to produce the hydrochloride salt.
Industrial production methods often involve vapor-phase catalytic reactions using nickel catalysts under mild temperature conditions (30-140°C) to ensure high yield and purity .
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different fluorinated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use alkyl halides under basic conditions.
Major Products: The major products depend on the type of reaction. .
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical effects .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride can be compared with other fluorinated amines, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but lacks the amine group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound, used in the synthesis of fluorinated polymers.
1,1,1,3,3,3-Hexafluoroisopropyl Alcohol: Known for its use in peptide synthesis and as a solvent in organic reactions.
Properties
CAS No. |
1619-91-6 |
---|---|
Molecular Formula |
C3H4ClF6N |
Molecular Weight |
203.5139792 |
Origin of Product |
United States |
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